molecular formula C14H14O4P- B13402751 Bis(4-methylphenyl) phosphate CAS No. 27378-80-9

Bis(4-methylphenyl) phosphate

Cat. No.: B13402751
CAS No.: 27378-80-9
M. Wt: 277.23 g/mol
InChI Key: PLUDEAUQZKPAIN-UHFFFAOYSA-M
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Description

Bis(4-methylphenyl) phosphate, also referred to as bis(4-methylphenyl) phenyl phosphate (CAS 34909-69-8), is an organophosphate compound with the molecular formula C₂₀H₁₉O₄P and a molecular weight of 354.34 g/mol . Structurally, it consists of a central phosphate group bonded to two 4-methylphenyl (p-tolyl) groups and one phenyl group (Figure 1). This compound is primarily used in industrial applications, including as a flame retardant, plasticizer, or intermediate in chemical synthesis .

Properties

CAS No.

27378-80-9

Molecular Formula

C14H14O4P-

Molecular Weight

277.23 g/mol

IUPAC Name

bis(4-methylphenyl) phosphate

InChI

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)/p-1

InChI Key

PLUDEAUQZKPAIN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 4-methylphenol (p-cresol) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl) phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site of enzymes that hydrolyze phosphate esters . This inhibition can affect various metabolic pathways and cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organophosphate compounds vary in substituent groups, which influence their physicochemical properties, applications, and toxicity. Below is a detailed comparison of bis(4-methylphenyl) phosphate with analogous compounds.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Groups
Bis(4-methylphenyl) phenyl phosphate 34909-69-8 C₂₀H₁₉O₄P 354.34 2 × 4-methylphenyl, 1 × phenyl
Triphenyl phosphate (TPhP) 115-86-6 C₁₈H₁₅O₄P 326.28 3 × phenyl
Tris(4-methylphenyl) phosphate (TMPP) Not specified C₂₁H₂₁O₄P 368.36 3 × 4-methylphenyl
Bis(4-nitrophenyl) phosphate 4043-96-3 C₁₂H₉N₂O₈P 340.17 2 × 4-nitrophenyl, 1 × hydrogen
Diphenyl phosphate (DPhP) 838-85-7 C₁₂H₁₁O₄P 250.18 2 × phenyl, 1 × hydroxyl

Key Observations :

  • Substituent Effects : Bis(4-methylphenyl) phenyl phosphate has mixed substituents (methylphenyl and phenyl), whereas TPhP and TMPP are fully substituted with phenyl or methylphenyl groups, respectively. Methyl groups enhance lipophilicity compared to phenyl or nitro groups .
  • Molecular Weight : TMPP has a higher molecular weight due to three methylphenyl groups, which may increase its persistence in the environment .
Table 2: Physicochemical and Application Data
Compound Boiling Point (°C) Flash Point (°C) Primary Applications
Bis(4-methylphenyl) phenyl phosphate 421.9 222.3 Flame retardant, plasticizer
Triphenyl phosphate (TPhP) ~370 (estimated) 220 Flame retardant, lubricant additive
Tris(4-methylphenyl) phosphate (TMPP) Not reported Not reported Flame retardant, industrial coatings
Bis(4-nitrophenyl) phosphate Not reported Not reported Chemical synthesis intermediate
Diphenyl phosphate (DPhP) Decomposes Not reported Metabolite of TPhP, research applications

Key Observations :

  • Thermal Stability : Bis(4-methylphenyl) phenyl phosphate has a higher boiling point than TPhP, likely due to its larger molecular size and methyl group interactions .
  • Applications : Methylphenyl-substituted phosphates (e.g., bis(4-methylphenyl) phenyl phosphate, TMPP) are preferred in high-temperature industrial processes due to their stability .

Toxicity and Environmental Impact

Table 3: Toxicity and Environmental Data
Compound Acute Toxicity Reproductive Toxicity Environmental Persistence
Bis(4-methylphenyl) phenyl phosphate No data Suspected in rodents Likely persistent due to high stability
Triphenyl phosphate (TPhP) Low Endocrine disruption Moderate persistence; bioaccumulates
Tris(4-methylphenyl) phosphate (TMPP) Not reported Not reported High persistence
Bis(4-nitrophenyl) phosphate High (nitro groups) Not reported Degrades faster due to nitro groups
Diphenyl phosphate (DPhP) Low Not reported High water solubility; lower bioaccumulation

Key Observations :

  • Reproductive Toxicity : Bis(4-methylphenyl) phenyl phosphate and related methylphenyl phosphates are suspected of impairing fertility in animal models .
  • Environmental Fate : Nitro-substituted phosphates degrade faster than methylphenyl-substituted ones due to hydrolytic susceptibility .

Q & A

Basic: What synthetic methodologies are recommended for producing Bis(4-methylphenyl) phosphate, and how can purity be ensured?

Answer:
this compound can be synthesized via esterification of phosphoric acid with 4-methylphenol derivatives under controlled anhydrous conditions. Key steps include:

  • Reaction Setup : Use a stoichiometric ratio of phosphoryl chloride (POCl₃) with 4-methylphenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the product.
  • Characterization : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are optimal for identifying this compound in environmental or biological matrices?

Answer:

  • Chromatography : Pair HPLC or UPLC with tandem mass spectrometry (MS/MS) for high sensitivity. Use a C18 column and gradient elution (methanol/water + 0.1% formic acid) to resolve complex mixtures .
  • Spectral Libraries : Cross-reference with databases like PubChem (DTXSID10188464) or EPA’s CompTox for retention times and fragmentation patterns .
  • Quantification : Isotope dilution with deuterated analogs (e.g., d₁₀-Bis(4-methylphenyl) phosphate) minimizes matrix effects .

Advanced: How do structural modifications (e.g., methyl substituents) influence the photophysical behavior of this compound?

Answer:

  • Experimental Design : Compare UV-Vis absorption/emission spectra (200–400 nm) with non-methylated analogs (e.g., triphenyl phosphate). Methyl groups may induce steric hindrance, altering π-π* transitions .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic transitions and orbital interactions. Focus on HOMO-LUMO gaps and substituent effects on conjugation .
  • Contradiction Resolution : If experimental data conflict with models, evaluate solvent polarity or aggregation effects using time-resolved fluorescence spectroscopy .

Advanced: How should researchers address conflicting aquatic toxicity data for this compound?

Answer:

  • Standardized Testing : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) under varied pH (6–9) and temperature (10–25°C) to replicate environmental conditions .
  • Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., 4-methylphenol) that may contribute to toxicity discrepancies .
  • Read-Across Approaches : Leverage data from structurally similar compounds (e.g., triphenyl phosphate) to fill gaps, validated via QSAR models .

Advanced: What methodologies elucidate hydrolysis pathways of this compound in aquatic systems?

Answer:

  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 4–10) at 25°C. Monitor degradation via LC-MS and calculate pseudo-first-order rate constants (kₒbₛ) .
  • Product Identification : Use HRMS to detect intermediates (e.g., mono(4-methylphenyl) phosphate) and validate with synthetic standards .
  • Activation Energy : Apply Arrhenius plots (temperatures: 15–40°C) to determine activation energy (Eₐ) and predict environmental persistence .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

  • Lipophilicity : Calculate logP (e.g., 4.2 via XLogP3) to predict solubility in organic solvents (e.g., dichloromethane) vs. aqueous buffers .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) for storage guidelines .
  • Hazard Profile : Review safety data sheets (SDS) for handling precautions (e.g., aquatic toxicity H410) .

Advanced: How can this compound be distinguished from co-occurring organophosphate esters (OPEs) in environmental samples?

Answer:

  • High-Resolution MS : Use Q-TOF or Orbitrap systems to resolve isobaric interferences (e.g., bis(3-methylphenyl) vs. bis(4-methylphenyl) isomers) .
  • Ion Mobility Spectrometry (IMS) : Separate structurally similar OPEs based on collisional cross-section differences .
  • Fragmentation Libraries : Compare MS/MS spectra with curated databases (e.g., NIST) to confirm diagnostic ions (e.g., m/z 354.34 for [M+H]⁺) .

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